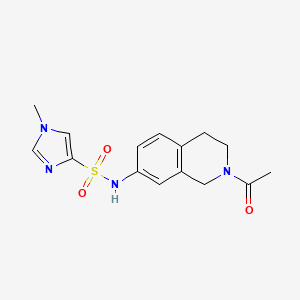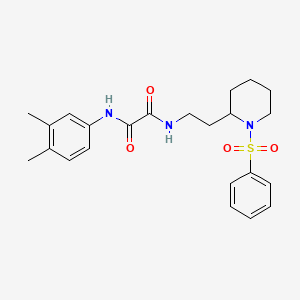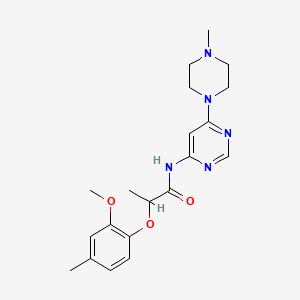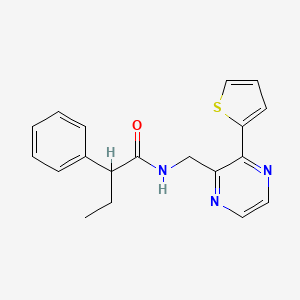![molecular formula C7H12O B2980206 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol CAS No. 2091785-54-3](/img/structure/B2980206.png)
2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is an organic compound with the CAS Number: 2091785-54-3 . It has a molecular weight of 112.17 . The IUPAC name for this compound is 2-(bicyclo[1.1.1]pentan-1-yl)ethan-1-ol . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives is a complex process. The parent compound, bicyclo[1.1.1]pentan-2-ol, has been most efficiently accessed through Baeyer–Villiger oxidation of mixed ketones .Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclo[1.1.1]pentane core with an ethan-1-ol group attached . The bicyclo[1.1.1]pentane core is a highly strained molecule consisting of three rings of four carbon atoms each .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Aminoalkylation for Building Blocks : A novel method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been developed. This process involves sequential addition of magnesium amides and alkyl electrophiles, allowing for the efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, significantly streamlining the synthesis of important building blocks (Hughes et al., 2019).
Enantioselective Functionalization : The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes (BCPs) has been explored, offering access to chiral substituted BCPs. This approach utilizes intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalyzed by a chiral dirhodium complex, maintaining the integrity of the highly strained carbocyclic framework (Garlets et al., 2020).
Advanced Materials and Chemical Studies
NMR Studies on Polar Substituent Effects : A study using DFT-GIAO and DFT-NBO models explored the effects of polar substituents on NMR 17O chemical shifts in rigid polycyclic alkanes, including 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol. This research provides insights into the electronic effects of substituents on the chemical shifts and the overall electronic structure of these compounds (Adcock, 2011).
Hydroxylation Mechanisms : Research on the hydroxylation of bicyclo[2.1.0]pentane using dioxiranes has shown selective production of the corresponding endo-2 alcohol and 2,3-diol, suggesting a concerted O-insertion mechanism over radical pathways. This provides valuable insights into the reactivity and potential applications of bicyclo[1.1.1]pentane derivatives in synthetic organic chemistry (Curci et al., 2001).
Bioisostere and Drug Design
Bioisosteres for Medicinal Chemistry : Bicyclo[1.1.1]pentane motifs are highlighted for their role as bioisosteres in drug candidates, replacing phenyl, tert-butyl, and alkynyl fragments to improve physicochemical properties. The synthesis of 2,2-difluorobicyclo[1.1.1]pentanes exemplifies the creation of ortho/meta-substituted BCPs, showcasing the potential for developing novel drug candidates (Ma et al., 2019).
Safety and Hazards
The safety information for 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol indicates that it is associated with several hazards. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its potential hazards . Hazard statements include H227, H315, H319, and H335 , which correspond to flammable liquid, skin irritation, serious eye irritation, and respiratory irritation, respectively .
Zukünftige Richtungen
The future directions for the study and application of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol and related compounds are promising. The difficulty in their large-scale preparation is still a problem, but recent reports suggest practical general reactions that give bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light . This could ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
Wirkmechanismus
Target of Action
BCP derivatives have been used in drug discovery as bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes The specific targets of “2-{Bicyclo[11
Mode of Action
The mode of action of BCP derivatives generally involves their ability to add three-dimensional character and saturation to compounds . This can increase the fraction of sp3-hybridised carbon atoms in a drug molecule, making a lead oral drug compound “more developable” and correlating positively with clinical success .
Biochemical Pathways
The specific biochemical pathways affected by “2-{Bicyclo[11Bcp derivatives have been found to increase or equal solubility, potency, and metabolic stability of lead compounds .
Pharmacokinetics
The ADME properties of “2-{Bicyclo[11Bcp derivatives have been found to increase the solubility and potency of a medicine, which can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation .
Result of Action
The molecular and cellular effects of “2-{Bicyclo[11Bcp derivatives have been found to decrease non-specific binding of lead compounds .
Eigenschaften
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-2-1-7-3-6(4-7)5-7/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLOGNYOSMKLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2980123.png)
![N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980125.png)
![2-[(1-Ethylpyrazol-4-yl)-[(5-methylpyridin-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2980126.png)



![4-hydroxy-N-[3-(trifluoromethyl)phenyl]dihydro-2(3H)-isoxazolecarboxamide](/img/structure/B2980132.png)
![2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione](/img/structure/B2980133.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2980135.png)
![4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane](/img/structure/B2980137.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2980142.png)

